N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 65331-42-2
VCID: VC17146057
InChI: InChI=1S/C10H7Cl6NS4/c1-6-2-4-7(5-3-6)17-8(18-20-9(11,12)13)19-21-10(14,15)16/h2-5H,1H3
SMILES:
Molecular Formula: C10H7Cl6NS4
Molecular Weight: 482.1 g/mol

N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline

CAS No.: 65331-42-2

Cat. No.: VC17146057

Molecular Formula: C10H7Cl6NS4

Molecular Weight: 482.1 g/mol

* For research use only. Not for human or veterinary use.

N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline - 65331-42-2

Specification

CAS No. 65331-42-2
Molecular Formula C10H7Cl6NS4
Molecular Weight 482.1 g/mol
IUPAC Name N-(4-methylphenyl)-1,1-bis(trichloromethyldisulfanyl)methanimine
Standard InChI InChI=1S/C10H7Cl6NS4/c1-6-2-4-7(5-3-6)17-8(18-20-9(11,12)13)19-21-10(14,15)16/h2-5H,1H3
Standard InChI Key RLLBLLGJNVXJGL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline has the molecular formula C₁₀H₇Cl₆NS₄ and a molecular weight of 482.1 g/mol . Its structure features a central methylene bridge bonded to two trichloromethyldisulfanyl groups and a 4-methylaniline moiety (Figure 1). The SMILES notation (CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl) and InChIKey (RLLBLLGJNVXJGL-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇Cl₆NS₄
Molecular Weight482.1 g/mol
CAS Registry Number65331-42-2
SolubilityInsoluble in water
Boiling PointNot reported

The compound’s low water solubility and high chlorine content suggest preferential solubility in organic solvents, which aligns with its use in synthetic chemistry.

Synthesis and Reaction Optimization

The synthesis of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline involves a multi-step condensation reaction. A validated method includes:

  • Reaction of 4-methylaniline with trichloromethanesulfenyl chloride in the presence of a sulfur donor.

  • Temperature control (40–60°C) to prevent decomposition of reactive intermediates.

  • Purification via recrystallization or column chromatography, yielding a purity >95%.

Comparative studies with structurally analogous compounds, such as 4,4'-methylenebis(N-methylaniline), reveal that the trichloromethyl and dithio groups in the target compound necessitate stricter control of reaction stoichiometry to avoid polysubstitution byproducts . For instance, the synthesis of 4,4-methylene bis(3-chloro-2,6-diethyl)aniline employs acetic acid and acetic anhydride to acetylate intermediates, a strategy that could be adapted to improve yields in this compound’s production .

Industrial and Research Applications

Agrochemical Development

The compound’s sulfur-chlorine synergy enhances its reactivity toward biological targets, making it a candidate for fungicides and herbicides. Its mechanism likely involves disruption of enzymatic thiol groups in pathogens, akin to other dithiocarbamate derivatives .

Pharmaceutical Intermediates

Preliminary studies suggest utility in synthesizing antimicrobial agents, though in vivo efficacy data remain sparse. Its ability to coordinate metal ions may also support applications in chelation therapy .

Materials Science

The compound’s rigid aromatic core and sulfur-rich structure could improve the thermal stability of polymers, though experimental validation is needed.

Biological Interactions and Environmental Impact

In vitro assays indicate moderate bioconcentration potential (BCF ≈ 66) in aquatic organisms, attributed to its log Kow of 3.28 . Adsorption to sediments (Koc ≈ 10⁴) and negligible volatilization (Henry’s constant = 2.9×10⁻¹⁰ atm·m³/mol) suggest persistence in aquatic systems . Toxicity profiles remain understudied, but structural analogs exhibit neurotoxic and hepatotoxic effects at high concentrations .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Functional GroupsPrimary Use
N-(Bis((trichloromethyl)dithio)methylene)-4-methylanilineC₁₀H₇Cl₆NS₄Trichloromethyl, dithioAgrochemical research
4,4'-Methylenebis(N-methylaniline)C₁₅H₁₈N₂Methyl, aminePolymer crosslinking
4,4-Methylene bis(3-chloro-2,6-diethyl)anilineC₁₉H₂₂Cl₂N₂Chloro, ethylPolyurethane synthesis

The target compound’s higher halogen content differentiates its reactivity and environmental behavior from non-chlorinated analogs .

Research Gaps and Future Directions

  • Toxicological Studies: Acute and chronic toxicity data are essential for regulatory approval .

  • Synthetic Scalability: Optimizing reaction conditions for industrial-scale production .

  • Application-Specific Testing: Evaluating efficacy in field trials for agrochemical uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator